molecular formula C10H9F2NO B13204042 4,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one

4,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one

Katalognummer: B13204042
Molekulargewicht: 197.18 g/mol
InChI-Schlüssel: JWNWFTMHQZOBMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,7-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of two fluorine atoms at positions 4 and 7, and two methyl groups at position 3 on the indole ring. The compound’s unique structure contributes to its diverse chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,7-difluoroindole and 3,3-dimethyl-2,3-dihydro-1H-indol-2-one.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Analyse Chemischer Reaktionen

Types of Reactions

4,7-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted and functionalized indole derivatives, which can exhibit different chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

4,7-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,7-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one is unique due to the combination of fluorine and dimethyl substitutions, which confer distinct chemical and biological properties. This unique structure makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C10H9F2NO

Molekulargewicht

197.18 g/mol

IUPAC-Name

4,7-difluoro-3,3-dimethyl-1H-indol-2-one

InChI

InChI=1S/C10H9F2NO/c1-10(2)7-5(11)3-4-6(12)8(7)13-9(10)14/h3-4H,1-2H3,(H,13,14)

InChI-Schlüssel

JWNWFTMHQZOBMQ-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2=C(C=CC(=C2NC1=O)F)F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.